Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-
Brand Name: Vulcanchem
CAS No.: 65469-40-1
VCID: VC20615269
InChI: InChI=1S/C14H9ClN2OS/c15-12-10-5-1-2-6-11(10)19-13(12)14(18)17-9-4-3-7-16-8-9/h1-8H,(H,17,18)
SMILES:
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol

Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl-

CAS No.: 65469-40-1

Cat. No.: VC20615269

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-2-carboxamide, 3-chloro-N-3-pyridinyl- - 65469-40-1

Specification

CAS No. 65469-40-1
Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
IUPAC Name 3-chloro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C14H9ClN2OS/c15-12-10-5-1-2-6-11(10)19-13(12)14(18)17-9-4-3-7-16-8-9/h1-8H,(H,17,18)
Standard InChI Key FZFPWIOHQCXEFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-(pyridin-3-yl)benzo[b]thiophene-2-carboxamide, reflects its fused bicyclic system comprising a benzene ring condensed with a thiophene ring. Key structural features include:

  • Benzo[b]thiophene core: A planar aromatic system with a sulfur atom at position 1, contributing to electronic delocalization and intermolecular interactions .

  • Chlorine substituent: Positioned at C3, enhancing electrophilicity and influencing binding affinity to biological targets .

  • Carboxamide linkage: Connects the benzo[b]thiophene moiety to a pyridin-3-yl group, introducing hydrogen-bonding capabilities and structural rigidity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₄H₉ClN₂OS
Molecular weight288.76 g/mol
Solubility (aqueous)3 µg/mL
Canonical SMILESClC1=C(SC2=CC=CC=C12)C(=O)NC3=CN=CC=C3

Spectroscopic and Crystallographic Data

While crystallographic data for this specific derivative remain unpublished, analogous benzo[b]thiophene carboxamides exhibit characteristic infrared (IR) peaks for C=O (1670–1690 cm⁻¹) and N–H (3300–3350 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) spectra typically show:

  • ¹H NMR: Pyridinyl protons as doublets (δ 8.3–8.6 ppm), aromatic benzo[b]thiophene protons (δ 7.2–7.9 ppm), and a broad singlet for the amide NH (δ 10.2–10.5 ppm) .

  • ¹³C NMR: Carbonyl resonance at δ 165–168 ppm, with pyridinyl carbons between δ 120–150 ppm .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-chloro-N-(pyridin-3-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step protocols:

Benzo[b]thiophene-2-carboxylic Acid Synthesis

  • Cyclization: Reacting 2-fluorobenzaldehyde with methyl 2-mercaptoacetate under basic conditions (K₂CO₃/DMF) forms methyl benzo[b]thiophene-2-carboxylate .

  • Hydrolysis: LiOH-mediated saponification yields benzo[b]thiophene-2-carboxylic acid .

Carboxamide Formation

  • Coupling Reaction: The acid is treated with 3-aminopyridine using coupling agents like EDC·HCl and HOBt under ultrasonication, achieving yields >75% .

Optimization Strategies

  • Ultrasound Irradiation: Reduces reaction times from 12–24 hours to 1–2 hours, improving efficiency .

  • Green Solvents: Polyethylene glycol (PEG-400) enhances yields in cyclization steps .

Biological Activities and Mechanisms

Antimycobacterial Activity

Benzo[b]thiophene carboxamides exhibit potent activity against Mycobacterium tuberculosis (MTB):

  • MIC Values: Analogous compounds (e.g., 7b, 8c) show MICs of 0.56–2.73 µg/mL against drug-sensitive and multidrug-resistant MTB strains .

  • Dormant Bacilli Inhibition: Derivatives like 8g inhibit oxygen-deprived M. bovis BCG with MICs <1 µg/mL, surpassing rifampicin’s efficacy .

Table 2: Comparative Antitubercular Activity

CompoundMIC vs MTB (µg/mL)MIC vs MDR-MTB (µg/mL)
3-Chloro-N-(pyridin-3-yl) analog*0.91–2.832.73–22.86
Rifampicin0.25–0.5>32

*Data inferred from structural analogs .

Antibacterial Activity Against Staphylococcus aureus

  • Methicillin-Resistant S. aureus (MRSA): Acylhydrazone derivatives (e.g., II.b) demonstrate MICs of 4 µg/mL, comparable to vancomycin .

  • Mechanism: Disruption of cell wall synthesis via DprE1 enzyme inhibition, validated by molecular docking .

Cytotoxicity and Selectivity

  • Selectivity Index (SI): >100 against HeLa cells for lead compounds, indicating low off-target toxicity .

  • Apoptotic Pathways: Activation of caspase-3 and PARP cleavage in cancer cell lines .

Molecular Docking and Structure-Activity Relationships (SAR)

DprE1 Enzyme Inhibition

Docking studies (PDB: 4P8N) reveal:

  • Chlorine Interaction: Forms van der Waals contacts with Lys418 and Gly117 residues .

  • Pyridinyl Group: Hydrogen bonds with Asp386 and water-mediated interactions stabilize the enzyme-inhibitor complex .

SAR Insights

  • Chlorine Substituent: Essential for potency; removal reduces activity 10-fold .

  • Pyridinyl Position: 3-Pyridinyl enhances solubility and target engagement versus 2- or 4-isomers .

Applications and Future Directions

Therapeutic Applications

  • Tuberculosis: Oral bioavailability and efficacy against dormant bacilli position it as a next-generation anti-TB agent .

  • Oncology: Apoptosis induction in solid tumors warrants further preclinical evaluation .

Material Science

  • Organic Semiconductors: Planar structure and π-conjugation suggest utility in thin-film transistors.

Challenges and Innovations

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility .

  • Combination Therapies: Synergy with β-lactam antibiotics against MRSA .

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